molecular formula C20H22N4O4 B4506694 3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide

3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B4506694
M. Wt: 382.4 g/mol
InChI Key: QXQDIVAPXSXWHD-UHFFFAOYSA-N
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Description

3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and an appropriate amine under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting the pyridine derivative with hydrazine hydrate and an appropriate carboxylic acid derivative.

    Coupling with Methoxyphenyl Group: The final step involves coupling the oxadiazole-pyridine intermediate with 4-methoxyphenylpropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide
  • **3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide
  • **3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)pentanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties. These properties enable the compound to interact with biological targets in a unique manner, making it a valuable candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[3-(1-ethyl-6-methyl-2-oxopyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-4-24-13(2)5-10-16(20(24)26)19-22-18(28-23-19)12-11-17(25)21-14-6-8-15(27-3)9-7-14/h5-10H,4,11-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQDIVAPXSXWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=C(C1=O)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide
Reactant of Route 3
3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide
Reactant of Route 6
3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide

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